2-chloro-6-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide
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Description
Chemical Reactions Analysis
- Protodeboronation : Protodeboronation of alkyl boronic esters is a crucial step in the synthesis of boron-containing compounds. In this case, the boronic ester functionality may undergo protodeboronation to yield the desired product .
- Hydromethylation : The radical-based hydromethylation of alkenes, especially in an anti-Markovnikov fashion, is intriguing. The compound’s structure suggests the possibility of such transformations .
Scientific Research Applications
Synthesis and Gastrokinetic Activity
The development of novel benzamides, including compounds with morpholino and thiophene groups, has been examined for their gastrokinetic activity. For instance, a study by Kato et al. (1991) explored the synthesis and structure-activity relationships of benzamide derivatives, revealing that certain modifications, such as the introduction of chloro and fluoro groups, enhance gastrokinetic activity. This research highlighted a compound with significant activity, comparable to known gastrokinetic agents but without the dopamine D2 receptor antagonistic activity (Kato et al., 1991).
Antimicrobial and Antifungal Activities
Patharia et al. (2020) reported on the synthesis of novel fluorinated morpholine-containing benzamide derivatives and their microbial activities. The study emphasized the efficient synthesis process and the compounds' potent antifungal and antibacterial activities (Patharia et al., 2020).
Antimycobacterial Activity
Sathe et al. (2011) investigated fluorinated benzothiazolo imidazole compounds for their antimycobacterial activity. This work highlighted the synthesis of derivatives with promising anti-microbial properties, contributing to the search for new treatments against mycobacterial infections (Sathe et al., 2011).
Anti-pathogenic Activity
Limban et al. (2011) synthesized thiourea derivatives, including those with fluorine and morpholine groups, and tested them for their interaction with bacterial cells. These compounds showed significant anti-pathogenic activity, especially against strains known for biofilm growth, suggesting potential for the development of new anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Fluorescence Studies for Biological Applications
Singh and Singh (2007) designed and synthesized novel fluorophores for labeling nucleosides and oligodeoxyribonucleotides, demonstrating the utility of such compounds in enhancing fluorescence signals and hybridization affinity in biological studies (Singh & Singh, 2007).
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O2S/c18-13-2-1-3-14(19)16(13)17(22)20-10-15(12-4-9-24-11-12)21-5-7-23-8-6-21/h1-4,9,11,15H,5-8,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJIPGRHAQAOGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=C(C=CC=C2Cl)F)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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